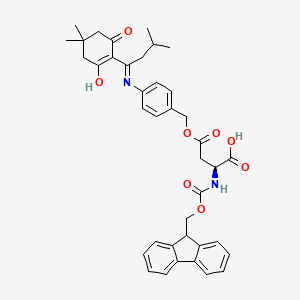

Fmoc-Asp(ODmab)-OH

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Key Applications

1. Peptide Synthesis

- Solid-Phase Peptide Synthesis : Fmoc-Asp(ODmab)-OH is integral to SPPS, facilitating the incorporation of aspartic acid into peptide sequences. The Fmoc group allows for easy removal under basic conditions, enabling sequential addition of amino acids .

- Cyclic Peptides : The Dmab group can be selectively removed using hydrazine in dimethylformamide, allowing for the formation of cyclic peptides which are often more stable and exhibit enhanced biological activity compared to linear peptides .

2. Drug Development

- Peptide-based Therapeutics : The compound's ability to enhance pharmacokinetic profiles and provide resistance against proteolytic degradation makes it suitable for developing therapeutic peptides. These attributes are particularly valuable in designing drugs targeting specific diseases .

- Bioconjugation : this compound is utilized in the synthesis of bioconjugates, where peptides are linked to other biomolecules for targeted drug delivery systems .

3. Protein Engineering

- Studying Protein Interactions : By incorporating aspartic acid residues into proteins, researchers can investigate the effects on protein folding and stability. This is essential for understanding protein functions and interactions in biological systems .

- Designing Engineered Proteins : The compound's unique properties allow for the creation of proteins with tailored characteristics, aiding in the development of novel biomaterials .

4. Biochemical Research

- Exploring Biomolecular Interactions : this compound facilitates the manipulation of peptide properties, which is crucial for studying enzyme-substrate interactions and protein-protein interactions in various biochemical pathways .

- Development of Biomolecular Sensors : Its application extends to designing sensors that detect specific biomolecules based on peptide interactions.

Case Study 1: Synthesis of N-linked Glycopeptides

Conroy et al. utilized this compound in the solid-phase synthesis of N-linked glycopeptides, demonstrating its effectiveness in producing complex glycosylated structures that are critical for biological functions .

Case Study 2: Antimicrobial Peptides

Research has indicated that peptides synthesized with this compound exhibit antimicrobial properties against various pathogens. This suggests potential applications in developing new therapeutic agents for treating infections .

Case Study 3: Neuroprotective Effects

Studies have linked D-aspartic acid derivatives to neuroprotective effects, indicating that peptides containing this compound may have applications in neurodegenerative disease research .

Mecanismo De Acción

Target of Action

Fmoc-Asp(ODmab)-OH is primarily used in the field of peptide synthesis . Its main targets are the amino acids in a peptide chain that are undergoing solid-phase peptide synthesis .

Mode of Action

This compound is a quasi-orthogonally-protected Asp derivative . The Dmab group can be selectively removed in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF . This makes this compound an extremely useful tool for the preparation of cyclic peptides by Fmoc SPPS or for library synthesis .

Biochemical Pathways

This compound plays a crucial role in the synthesis of side-chain to side-chain lactam bridged peptides . The combination of Lys (ivDde) and Asp (ODmab) is particularly advantageous since both side-chains can be simultaneously unmasked in a single step .

Pharmacokinetics

Its solubility in dmf is an important factor for its use in peptide synthesis .

Result of Action

The use of this compound in peptide synthesis results in the formation of cyclic peptides . These peptides have various applications in biological research and drug development.

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals . For instance, it is recommended to store the compound at temperatures between -15°C and -25°C .

Análisis Bioquímico

Biochemical Properties

Fmoc-Asp(ODmab)-OH plays a significant role in biochemical reactions, particularly in the synthesis of cyclic peptides . It interacts with various enzymes and proteins during this process . The nature of these interactions is largely dependent on the specific biochemical reaction in which this compound is involved .

Molecular Mechanism

The molecular mechanism of this compound is primarily related to its role in the synthesis of cyclic peptides . It exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asp(ODmab)-OH involves the protection of the aspartic acid side chain with the Dmab group. This is typically achieved by treating the aspartic acid derivative with 2% hydrazine in dimethylformamide (DMF) . The Fmoc group is introduced to protect the amino group, facilitating the solid-phase peptide synthesis process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at temperatures between 15-25°C to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-Asp(ODmab)-OH primarily undergoes substitution reactions, particularly in the context of peptide synthesis. The Dmab group can be selectively removed, allowing for the formation of cyclic peptides .

Common Reagents and Conditions:

Hydrazine in DMF: Used for the selective removal of the Dmab group.

DIPEA in DMF/water: Occasionally used to facilitate the cleavage of the aminobenzyl moiety.

HCl in dioxane: Another reagent used for the same purpose.

Major Products: The major products formed from these reactions are cyclic peptides, which are synthesized by unmasking the side chains of lysine and aspartic acid simultaneously .

Comparación Con Compuestos Similares

Fmoc-Glu(ODmab)-OH: Similar in structure but derived from glutamic acid.

Fmoc-Asp(OAll)-OH: Another derivative of aspartic acid with a different protecting group.

Fmoc-Glu(OAll)-OH: Derived from glutamic acid with an allyl protecting group.

Uniqueness: Fmoc-Asp(ODmab)-OH is unique due to its quasi-orthogonal protection and the ability to selectively remove the Dmab group in the presence of tBu-based protecting groups. This makes it particularly advantageous for the synthesis of cyclic peptides and peptide libraries .

Actividad Biológica

Fmoc-Asp(ODmab)-OH, or N-α-Fmoc-L-aspartic acid β-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester, is a derivative of aspartic acid used primarily in peptide synthesis. This compound is recognized for its unique properties that enhance the efficiency and yield of peptide formation while minimizing the formation of undesirable by-products such as aspartimides.

- Molecular Formula : C₃₉H₄₂N₂O₈

- Molecular Weight : 666.771 g/mol

- Purity : ≥98% (TLC), ≥96% (HPLC)

- Storage Conditions : Recommended to be stored at -15 to -25 °C.

Biological Activity

The biological activity of this compound is primarily linked to its role in facilitating peptide synthesis and its potential applications in therapeutic peptide development. The following sections detail its effects and applications based on current research findings.

1. Peptide Synthesis Efficiency

This compound has been shown to significantly improve the coupling efficiency in solid-phase peptide synthesis (SPPS). Compared to other derivatives, it exhibits lower levels of aspartimide formation, a common side reaction that can lead to epimerization and reduced yields of desired peptides.

Table 1: Comparison of Aspartimide Formation Across Different Derivatives

| Derivative | Aspartimide Formation (%) | Comments |

|---|---|---|

| Fmoc-Asp(OtBu)-OH | High | Significant aspartimide formation observed |

| Fmoc-Asp(OBno)-OH | 0.1% | Minimal formation under similar conditions |

| This compound | Negligible | Best performance in reducing by-products |

2. Case Studies and Applications

Recent studies have highlighted the utility of this compound in synthesizing complex peptides with higher purity and yield:

- Conroy et al. utilized this compound for the solid-phase synthesis of N-linked glycopeptides, demonstrating its effectiveness in producing high-quality glycopeptides with minimal side products .

- Research on Lactoferrin-Derived Peptides : A study investigated the synthesis of lactoferrin-derived cyclic peptides using this compound, showing that the compound facilitated the formation of lactam bridges essential for biological activity while minimizing unwanted side reactions .

The mechanism by which this compound enhances peptide synthesis involves its structural properties that prevent base-catalyzed aspartimide formation. This is crucial as aspartimide can lead to undesirable cyclic structures that compromise the integrity of the synthesized peptides.

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H42N2O8/c1-23(2)17-31(36-33(42)19-39(3,4)20-34(36)43)40-25-15-13-24(14-16-25)21-48-35(44)18-32(37(45)46)41-38(47)49-22-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-16,23,30,32,42H,17-22H2,1-4H3,(H,41,47)(H,45,46)/t32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOFMGBIWZZRKU-YTTGMZPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H42N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681027 | |

| Record name | (2S)-4-[(4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269066-08-2 | |

| Record name | (2S)-4-[(4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.